Hydroxy-PEG3-Ms is classified as a chemical linker in bioconjugation chemistry, specifically within the category of polyethylene glycol derivatives. It is typically synthesized from polyethylene glycol and methanesulfonyl chloride, making it suitable for various biochemical applications, particularly in drug development and protein engineering .
The synthesis of Hydroxy-PEG3-Ms involves several key steps:
This synthetic route allows for the production of Hydroxy-PEG3-Ms in a controlled manner, ensuring consistency in quality for research applications.
Hydroxy-PEG3-Ms has a molecular formula of CHOS, which corresponds to a molecular weight of approximately 195.24 g/mol. The structure consists of a polyethylene glycol backbone with a hydroxyl group and a mesylate group, which plays a crucial role in its reactivity and function as a linker in PROTAC synthesis.
The structural representation can be summarized as follows:
This configuration allows Hydroxy-PEG3-Ms to effectively engage in nucleophilic substitution reactions, making it versatile for various chemical modifications .
Hydroxy-PEG3-Ms participates in several chemical reactions:
These reactions underscore the compound's flexibility as a chemical linker.
Hydroxy-PEG3-Ms operates primarily through its role as a linker in PROTAC molecules. Its mechanism involves:
The efficiency of this process can be influenced by intracellular conditions, including protein interactions and metabolic states.
Hydroxy-PEG3-Ms is characterized by:
Key chemical properties include:
These properties make Hydroxy-PEG3-Ms suitable for use in various biochemical applications .
Hydroxy-PEG3-Ms is primarily utilized in:
Its role in facilitating selective protein degradation positions it as an important tool in drug discovery and development, particularly for diseases where targeted protein modulation is beneficial .
Bifunctional linkers serve as architectural backbones in Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to recruit target proteins to E3 ubiquitin ligases for degradation. Early PROTAC designs (e.g., Protac-1) employed alkyl or peptide linkers, but these suffered from poor cell permeability and proteolytic instability [1]. The field has since shifted toward synthetic small-molecule linkers, with modern PROTACs prioritizing rational linker design to optimize ternary complex formation. As highlighted by Maple’s database of 400+ degrader structures, linker length and composition critically influence bioactivity—e.g., a 16-atom spacer maximizes efficiency for estrogen receptor-α degraders, while shorter/linkers impede POI-E3 ligase proximity [10]. This evolution reflects a broader transition from empirical optimization to computationally guided strategies [1].
Table 1: Evolution of Key PROTAC Linker Types
Era | Linker Chemistry | Key Limitations | Modern Advancements |
---|---|---|---|
Early (2000s) | Peptide-based | Low stability, poor permeability | Non-peptidic small molecules |
Mid (2010s) | Alkyl/PEG hybrids | Variable bioavailability | Functionalized termini (e.g., mesylates) |
Current | Tunable PEG/alkyl | Size-dependent activity | Linker-free designs [5] |
Polyethylene glycol (PEG) spacers dominate contemporary PROTAC linker design (55% prevalence) due to their unparalleled balance of hydrophilicity, flexibility, and biocompatibility [10]. The triethylene glycol core in Hydroxy-PEG3-Ms (chemical formula: C₇H₁₆O₆S) exemplifies this advantage:
Table 2: Physicochemical Properties of Common PROTAC Linker Motifs
Linker Type | Representative Structure | Relative Flexibility | Hydrophilicity (Log P) | Dominant Application |
---|---|---|---|---|
PEG | HO-(CH₂CH₂O)₃-Ms | High | −1.2 [7] | Solubility-driven designs |
Alkyl | -(CH₂)₈- | Low | +3.5 | Membrane penetration |
Glycol | HO-CH₂CH₂-O-CH₂CH₂-O- | Moderate | −0.8 | Balanced properties |
Hydroxy-PEG3-Ms (2-[2-(2-hydroxyethoxy)ethoxy]ethyl methanesulfonate) features a terminal mesylate (-OSO₂CH₃) group that enables precise, high-yield conjugation chemistry. Its utility stems from three key attributes:
Recent studies validate mesylate-terminated linkers in clinical-stage degraders:
"PROTACs assembled using mesylate-PEG linkers exhibit enhanced catalytic turnover due to optimal warhead positioning. In EML4-ALK degraders, PEG3-linked variants achieved DC₅₀ values of 416 nM, while linker-free designs (e.g., Pro-BA) further optimized this to 74 nM" [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: